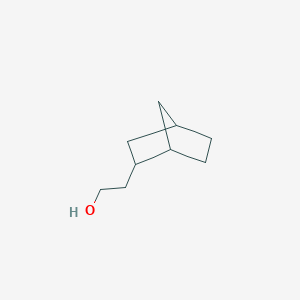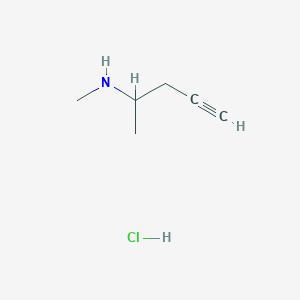
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide (TBTA) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TBTA is a synthetic compound that belongs to the class of thiadiazoles and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Heterocyclic Compounds and Their Biological Activity
Heterocyclic compounds, including thiadiazoles, have attracted significant interest in medicinal chemistry due to their diverse pharmacological activities. For instance, 1,3,4-thiadiazoles are known for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The presence of the toxophoric N2C2S moiety in 1,3,4-thiadiazole derivatives has been linked to these extensive pharmacological activities, highlighting their importance in the development of new drugs (Mishra, Singh, Tripathi, & Giri, 2015).
Carcinogenic Potential Evaluation
In the context of evaluating potential carcinogenicity, thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl, which share structural similarities with the target compound, have been synthesized and assessed. These compounds were evaluated using in vitro assays to determine their carcinogenic potential, providing a basis for understanding the biological activities and safety profiles of related compounds (Ashby, Styles, Anderson, & Paton, 1978).
Pharmacological Potential of Thiadiazoles
The pharmacological potential of 1,3,4-thiadiazole derivatives has been extensively reviewed, highlighting their importance as pharmacophore scaffolds in medicinal chemistry. These compounds are noted for their versatility in chemical modification and the identification of diverse pharmacological activities, which are crucial for the expression of pharmacological activity. This underscores their relevance for further research and development in drug discovery (Lelyukh, 2019).
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS/c1-14(2,3)12-17-18-13(20-12)16-11(19)8-9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSSMDFQFGSHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B2804578.png)
![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2804580.png)


![6-(4-Ethylpiperazin-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2804585.png)







![ethyl 2-[(4E)-1-acetyl-5-oxo-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]imidazol-2-yl]sulfanylacetate](/img/structure/B2804599.png)
